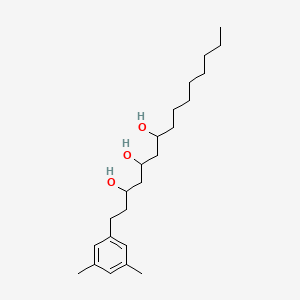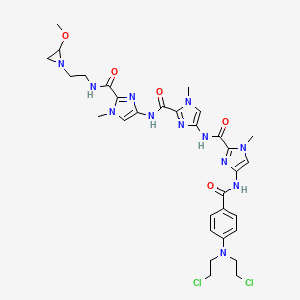![molecular formula C28H52O6 B12562216 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid CAS No. 185542-83-0](/img/structure/B12562216.png)
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is a complex organic compound characterized by its unique structure, which includes a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid typically involves the esterification of docosanoic acid with a suitable alcohol, followed by further chemical modifications. One common method involves the condensation reaction of docosanoic acid with 2-hydroxyethyl acrylate, resulting in the formation of the desired ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
Scientific Research Applications
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism and influencing cellular signaling pathways. The ester groups in the compound can undergo hydrolysis, releasing docosanoic acid and other active metabolites that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propanoic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(Dodecanoyloxy)propanoyl]oxy}propanoic acid: Another ester of a fatty acid with similar synthetic routes and applications.
Uniqueness
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is unique due to its long-chain fatty acid ester, which imparts specific physical and chemical properties
Properties
CAS No. |
185542-83-0 |
|---|---|
Molecular Formula |
C28H52O6 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-(2-docosanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C28H52O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)33-25(3)28(32)34-24(2)27(30)31/h24-25H,4-23H2,1-3H3,(H,30,31) |
InChI Key |
NOMYCLLWQUDRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
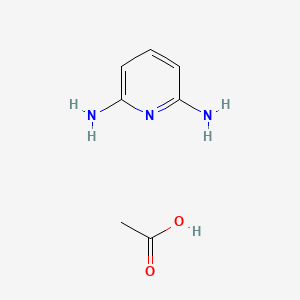
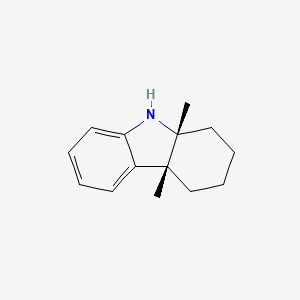

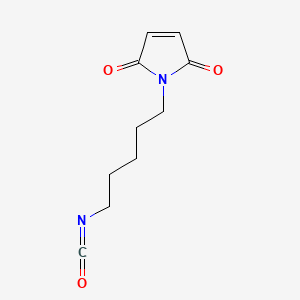


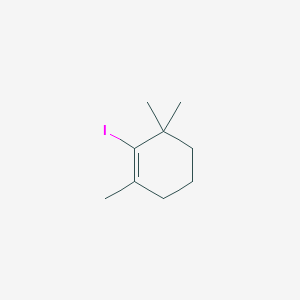
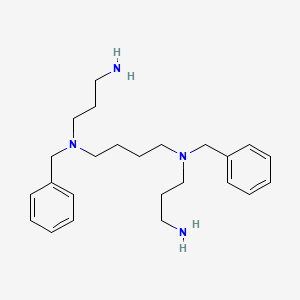
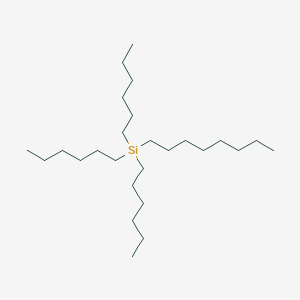
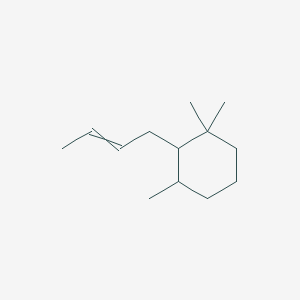
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
